molecular formula C19H19F3N4O2S B2800111 1-Methyl-2-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]benzimidazole CAS No. 604741-61-9

1-Methyl-2-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]benzimidazole

Cat. No. B2800111
M. Wt: 424.44
InChI Key: TWFMLBNPQVAEAI-UHFFFAOYSA-N
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Description

The compound “1-Methyl-2-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]benzimidazole” is a complex organic molecule that contains several functional groups. It has a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound. Attached to this core is a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains a trifluoromethyl group attached to a phenyl ring, which can greatly influence the molecule’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and piperazine rings, along with the phenyl ring, would contribute to the compound’s rigidity and shape .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms. The trifluoromethyl group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and permeability .

Scientific Research Applications

  • Synthesis and Antimicrobial Activities : Benzimidazole derivatives, including those similar to the compound , have been synthesized and screened for their antimicrobial activities. They show great therapeutic potential due to their antimicrobial properties (Vyas et al., 2008).

  • Novel Synthesis Methods : Studies have focused on efficient, microwave-mediated synthesis of benzimidazole-based heterocycles, which are crucial for creating novel pharmacologically active compounds (Darweesh et al., 2016).

  • Anti-Helicobacter Pylori Agents : Certain derivatives of benzimidazole have been identified as selective agents against Helicobacter pylori, a significant pathogen in gastrointestinal diseases. This highlights their potential in developing new anti-bacterial treatments (Kühler et al., 2002).

  • Antioxidant Properties : Some benzimidazole derivatives have been synthesized and evaluated for their antioxidant properties, particularly in inhibiting lipid peroxidation in rat liver, indicating their potential in oxidative stress-related applications (Kuş et al., 2004).

  • Anticancer and Antiproliferative Activities : Novel benzimidazole derivatives have been synthesized and assessed for their antiproliferative activities against various cancer cell lines, demonstrating their potential in cancer treatment (Alp et al., 2015).

  • Central Nervous System Activity : Some benzimidazole derivatives have shown central nervous system depressant action, indicating their potential use in neurological disorders (Letters in Applied NanoBioScience, 2022).

  • Biopharmaceutic Evaluation : Benzimidazole derivatives have been evaluated for their biopharmaceutical properties, including solubility and permeability, which are crucial for their effectiveness as therapeutic agents (Rivera et al., 2007).

properties

IUPAC Name

1-methyl-2-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2S/c1-24-17-5-3-2-4-16(17)23-18(24)25-10-12-26(13-11-25)29(27,28)15-8-6-14(7-9-15)19(20,21)22/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFMLBNPQVAEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]benzimidazole

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